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Compound of Interest

Compound Name: 2-(Furan-2-yl)acetic acid

Cat. No.: B1265584

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
(Furan-2-yl)acetic acid. The information presented herein is essential for the identification,
characterization, and quality control of this compound in research and development settings.
This document includes experimentally derived *H NMR data, along with predicted 13C NMR,
IR, and Mass Spectrometry data based on analogous compounds and established
spectroscopic principles. Detailed experimental protocols and a workflow diagram for
spectroscopic analysis are also provided to assist researchers in their laboratory work.

Spectroscopic Data

The following tables summarize the key spectroscopic data for 2-(Furan-2-yl)acetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR (Proton NMR) Data

The following *H NMR data was obtained from a spectrum of 2-(Furan-2-yl)acetic acid
dissolved in DMSO-d6.[1]
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Chemical Shift (8)

Coupling Constant

opm Multiplicity (3) Hz Assignment

~12.5 (very broad s) singlet COOH

~7.55 dd 1.8,0.8 H5

~6.40 dd 3.2,1.8 H4

~6.25 d 3.2 H3

~3.75 S CH2
13C NMR (Carbon-13 NMR) Data (Predicted)

Chemical Shift (6) ppm Assignment

~172 C=0

~148 Cc2

~143 C5

~111 C4

~108 C3

~35 CH2

Infrared (IR) Spectroscopy (Predicted)

The predicted IR spectrum of 2-(Furan-2-yl)acetic acid exhibits characteristic absorption

bands corresponding to its functional groups.
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Wavenumber (cm~?) Bond Vibration Description

Broad band, characteristic of a

2500-3300 O-H stretch ] ]

carboxylic acid
~1700 C=0 stretch Strong, sharp absorption
~1500-1600 C=C stretch Furan ring vibrations

Furan ring and carboxylic acid
~1000-1300 C-O stretch

C-O stretches
~3100 =C-H stretch Furan ring C-H
~2900 -C-H stretch Methylene C-H

Mass Spectrometry (MS) (Predicted)

The predicted mass spectrum of 2-(Furan-2-yl)acetic acid would provide information about its
molecular weight and fragmentation pattern.

Electron lonization (El) Mass Spectrum

mlz Relative Intensity (%) Assignment

126 High [M]* (Molecular lon)
81 High [M - COOH]*+

67 Moderate [CaHsO]*

39 Moderate [CsH3]*

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of 2-(Furan-2-
yl)acetic acid.

NMR Spectroscopy Protocol

Sample Preparation:

© 2025 BenchChem. All rights reserved. 3/6 Tech Support


https://www.benchchem.com/product/b1265584?utm_src=pdf-body
https://www.benchchem.com/product/b1265584?utm_src=pdf-body
https://www.benchchem.com/product/b1265584?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1265584?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Accurately weigh 5-10 mg of 2-(Furan-2-yl)acetic acid.

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-
d6, CDCIs).

Transfer the solution to a clean, dry 5 mm NMR tube.

Vortex the sample to ensure homogeneity.

Instrumentation and Data Acquisition:

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for analysis.
o Place the NMR tube into the spectrometer's probe.

» Shim the magnetic field to achieve homogeneity.

e For *H NMR, acquire a standard one-dimensional proton spectrum.

e For 3C NMR, acquire a proton-decoupled carbon spectrum. A greater number of scans may
be necessary due to the lower natural abundance of the 13C isotope.

IR Spectroscopy Protocol (ATR Method)

Sample Preparation: No specific sample preparation is required for the Attenuated Total
Reflectance (ATR) method. A small amount of the solid sample is placed directly on the ATR
crystal.

Instrumentation and Data Acquisition:
o Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
» Record a background spectrum of the clean, empty ATR crystal.

e Place a small amount of 2-(Furan-2-yl)acetic acid onto the ATR crystal and ensure good
contact using the pressure arm.

e Record the infrared spectrum, typically in the range of 4000-400 cm~2.
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Mass Spectrometry Protocol (Electron lonization)

Sample Introduction and lonization:

 Introduce a small amount of 2-(Furan-2-yl)acetic acid into the mass spectrometer, typically
via a direct insertion probe or after separation by gas chromatography.

 In the ion source, bombard the sample with a beam of high-energy electrons (typically 70
eV) to induce ionization and fragmentation.

Mass Analysis and Detection:
» Accelerate the resulting positively charged ions.

o Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a
quadrupole or time-of-flight analyzer).

o Detect the ions to generate the mass spectrum.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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